molecular formula C12H12Cl2O4 B15352236 Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate

Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate

Cat. No.: B15352236
M. Wt: 291.12 g/mol
InChI Key: DNTCUVHFISFLBC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is a chemical compound characterized by its complex structure, which includes a dichloro group, a formyl group, and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate typically involves the reaction of 2,3-dichloro-4-hydroxybenzaldehyde with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the dichloro-4-hydroxybenzaldehyde intermediate, followed by esterification with ethyl 2-bromopropanoate. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The dichloro group can be reduced to dichloromethyl groups.

  • Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Hydrolysis is typically performed using aqueous acid or base.

Major Products Formed:

  • Oxidation: 2-(2,3-dichloro-4-formylphenoxy)propanoic acid

  • Reduction: 2-(2,3-dichloro-4-formylphenoxy)propan-1-ol

  • Substitution: 2-(2,3-dichloro-4-formylphenoxy)propanoic acid

Scientific Research Applications

Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate is compared with similar compounds such as Ethyl 2-(2,3-dichloro-4-hydroxyphenoxy)propanoate and Ethyl 2-(2,3-dichloro-4-methoxyphenoxy)propanoate. While these compounds share structural similarities, this compound is unique due to its formyl group, which imparts distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Ethyl 2-(2,3-dichloro-4-hydroxyphenoxy)propanoate

  • Ethyl 2-(2,3-dichloro-4-methoxyphenoxy)propanoate

  • Ethyl 2-(2,3-dichloro-4-nitrophenoxy)propanoate

Properties

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12 g/mol

IUPAC Name

ethyl 2-(2,3-dichloro-4-formylphenoxy)propanoate

InChI

InChI=1S/C12H12Cl2O4/c1-3-17-12(16)7(2)18-9-5-4-8(6-15)10(13)11(9)14/h4-7H,3H2,1-2H3

InChI Key

DNTCUVHFISFLBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C(=C(C=C1)C=O)Cl)Cl

Origin of Product

United States

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